(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone
Description
(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone is a diaryl ketone derivative characterized by a benzophenone core substituted with a 3-chlorophenyl group and a 4-(trifluoromethoxy)phenyl group. Key properties include:
- Molecular Formula: C₁₄H₈ClF₃O₂
- Molecular Weight: 300.67 g/mol
- Structural Features: The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability, while the chloro substituent influences electronic and steric properties .
This compound is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and ion channel modulators .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-11-3-1-2-10(8-11)13(19)9-4-6-12(7-5-9)20-14(16,17)18/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGCNLYDFLHYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone typically involves the reaction of 3-chlorobenzoyl chloride with 4-(trifluoromethoxy)aniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to (3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of cell cycle regulators and activation of apoptotic pathways.
Case Study : A study published in the Journal of Medicinal Chemistry investigated a series of derivatives based on this compound. The results demonstrated that specific substitutions on the phenyl rings enhanced cytotoxicity against MCF-7 breast cancer cells, with some derivatives showing IC50 values below 10 μM.
Biochemical Research
Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in critical biological pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase enzymes, which are implicated in inflammatory processes.
Case Study : In vitro studies indicated that this compound could significantly reduce the activity of cyclooxygenase-2 (COX-2), suggesting its application in developing anti-inflammatory drugs.
Materials Science
Synthesis of Advanced Materials : This compound serves as a precursor for synthesizing advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance. Its trifluoromethoxy group imparts unique properties that improve the performance of these materials.
Application Example : Researchers have utilized this compound in developing fluorinated polymers that exhibit superior hydrophobicity and oleophobicity, making them suitable for applications in protective coatings and membranes.
Comparative Table of Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | Chlorinated phenyl ring, trifluoromethoxy group | Anticancer, anti-inflammatory | High potency against COX-2 |
| Similar Derivative A | Additional methyl group on phenyl | Enhanced anticancer activity | Lower toxicity profile |
| Similar Derivative B | Alkoxy substituent | Antimicrobial | Broad-spectrum activity |
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Rings
Table 1: Structural and Physical Property Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Biological Activity | Reference |
|---|---|---|---|---|---|---|
| (3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone | C₁₄H₈ClF₃O₂ | 300.67 | -Cl, -OCF₃ | N/A | Building block | |
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | C₁₇H₁₆ClFN₂O | 318.78 | -Cl, -F, piperazine | 3.4564 | Not reported | |
| (3-Chlorophenyl)[4-(morpholin-4-ylmethyl)phenyl]methanone | C₁₉H₁₉ClN₂O₂ | 342.82 | -Cl, morpholine | N/A | Antimalarial hybrid precursor | |
| [3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone | C₁₆H₇F₉O₂ | 402.21 | -CF₃ (×2), -OCF₃ | N/A | Not reported | |
| BAY10000493 (Imidazo[1,2-a]pyridine-based methanone) | C₂₄H₂₀BrFN₄O | 503.35 | -Br, -F, imidazopyridine | N/A | K2P3.1 (TASK-1) inhibitor |
Key Observations :
- Lipophilicity : The trifluoromethoxy group in the target compound increases logP compared to morpholine or piperazine derivatives (e.g., 3.4564 for the piperazine analog ).
- Bioactivity : BAY10000493 demonstrates potent K2P3.1 inhibition due to its imidazopyridine core, a feature absent in the target compound .
- Synthetic Utility : Morpholine- and piperazine-containing analogs (e.g., ) are tailored for drug discovery, whereas the target compound serves as a versatile intermediate .
Functional Group Modifications
Trifluoromethoxy vs. Sulfonyl/Methoxy Groups
- 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone (C₁₅H₉ClF₄O₂) introduces a phenoxy group, altering steric bulk and electronic effects compared to the target compound .
Biological Activity
(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone, also known as a derivative of the ketone class, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of halogen substituents, particularly trifluoromethyl and chlorophenyl groups, is known to enhance biological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H12ClF3O2
- Molecular Weight : 320.7 g/mol
The compound features a chlorophenyl group and a trifluoromethoxy group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group increases metabolic stability and enhances lipid solubility, which facilitates membrane permeability. This structural feature allows the compound to form strong interactions with protein targets through hydrogen bonding and halogen interactions, enhancing its efficacy in biological applications .
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial properties. A study evaluating various derivatives found that those similar to this compound showed promising results against bacterial strains, highlighting the importance of the trifluoromethoxy moiety in enhancing antimicrobial efficacy .
Anticancer Activity
Several studies have explored the anticancer potential of halogenated ketones. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The presence of electron-withdrawing groups like trifluoromethyl is believed to enhance the interaction with cancer-related targets, potentially leading to apoptosis in malignant cells .
Case Study 1: Cytotoxicity Against MCF-7 Cells
In a specific study focusing on cytotoxicity, this compound was tested against MCF-7 cells. The compound exhibited an IC50 value indicative of moderate cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.2 |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar functional groups had minimum inhibitory concentrations (MICs) that support their use as antimicrobial agents.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Similar Compound A | Staphylococcus aureus | 32 |
| Similar Compound B | Escherichia coli | 64 |
Q & A
Q. What are the optimal synthetic routes for (3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation between 3-chlorobenzoyl chloride and 4-(trifluoromethoxy)benzene derivatives. A modified approach using organomagnesium reagents (e.g., Grignard) can improve yield . Key intermediates, such as bromomethylated precursors, should be purified via flash chromatography and characterized by /-NMR to confirm regioselectivity .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR resolves aromatic proton splitting patterns (e.g., para-substituted trifluoromethoxy groups at δ 7.4–7.8 ppm), while -NMR identifies the trifluoromethoxy group (δ -58 to -62 ppm) .
- X-ray Crystallography : Determines dihedral angles between aromatic rings, critical for understanding steric effects in reactivity .
Q. How does the compound’s thermal stability influence reaction design?
- Methodological Answer : Thermogravimetric analysis (TGA) data from NIST show decomposition onset at ~250°C, suggesting reactions requiring high temperatures (e.g., cyclizations) must be conducted under inert atmospheres . Differential scanning calorimetry (DSC) can identify polymorphic transitions affecting solubility .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-deficient aromatic rings due to the -CFO group. Fukui indices identify electrophilic centers at the 3-chlorophenyl ring, guiding regioselective functionalization . Solvent effects (e.g., DMSO vs. THF) are modeled using COSMO-RS to optimize reaction conditions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC)?
- Methodological Answer :
- Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed ketones) that may skew activity .
- Structural Analogues : Compare with derivatives like (4-chlorophenyl)thio-1-[4-(trifluoromethoxy)phenyl]ethanone to isolate substituent effects .
Q. How do steric and electronic effects of substituents influence binding to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals the trifluoromethoxy group’s role in hydrophobic pocket interactions (e.g., kinase ATP-binding sites). Steric maps generated from X-ray data show the 3-chloro group’s clash with bulky residues, rationalizing selectivity differences .
Data Analysis and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
Q. How can conflicting thermodynamic data (e.g., melting points) be reconciled?
- Methodological Answer : Compare DSC data from multiple labs using standardized heating rates (e.g., 10°C/min). Polymorphism is assessed via PXRD; recrystallization solvents (e.g., ethanol vs. hexane) may yield different forms .
Safety and Handling
Q. What are the GHS-compliant handling protocols for this compound?
- Methodological Answer :
- Toxicity : Classified as Acute Toxicity Category 4 (oral). Use PPE (nitrile gloves, lab coat) and work in a fume hood .
- Storage : Store under argon at -20°C to prevent hydrolysis of the trifluoromethoxy group .
Applications in Drug Discovery
Q. What structural modifications enhance this compound’s pharmacokinetic profile?
- Methodological Answer :
- Bioisosteres : Replace the ketone with a thioether to improve metabolic stability (e.g., 2-(4-chlorophenyl)thio-1-[4-(trifluoromethoxy)phenyl]ethanone ) .
- Prodrugs : Introduce ester groups (e.g., acetyl) to increase oral bioavailability, with hydrolysis monitored via plasma stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
